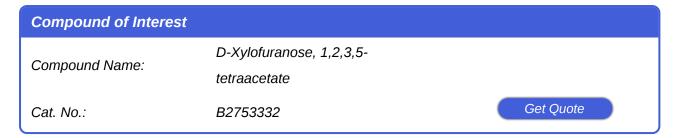


A Comparative Guide to the X-ray Crystallography of D-Xylofuranose Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic structures of various D-xylofuranose derivatives. D-xylofuranose, a five-membered ring sugar, is a fundamental component of numerous biologically significant molecules. Understanding its three-dimensional structure and how it is influenced by different substituents is crucial for the rational design of novel therapeutics, including antiviral and anticancer agents. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and presents a logical workflow for such experiments.

Comparative Crystallographic Data of D-Xylofuranose Derivatives

The conformation of the furanose ring and the orientation of its substituents are key determinants of the biological activity of D-xylofuranose derivatives. X-ray crystallography provides precise atomic coordinates, allowing for a detailed analysis of these structural features. The following table summarizes the crystallographic data for a selection of D-xylofuranose derivatives, showcasing the impact of various modifications on their solid-state structures.



Co mp ou nd Na me	CC DC De p. No	Fo rm ula	Cr yst al Sy ste m	Sp ac e Gr ou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	V (ų)	Z	R- fac tor	Re f.
1,2 ,3, 5- di- O- me thyl en e- α- D- xyl ofu ran ose	Not ava ilab le	C7 H10 O5	Ort hor ho mbi c	P21 212 1	8.5 50 9	8.6 32 7	20. 05 7	90	90	90	14 80. 6	8	0.0 33	[1]
β- D- fru ctof ura nos yl α- D- xyl opy ran osi de he	Not ava ilab le	C11 H20 O10 ·0. 5H ₂ O	Ort hor ho mbi c	P21 212 1	20. 91 9	18. 72 7	7.0 71	90	90	90	27 70. 1	8	0.0 40	[2]







mih ydr ate

Note: This table is a representative sample. A comprehensive search of crystallographic databases such as the Cambridge Structural Database (CSD) is recommended for a wider range of derivatives.

Experimental Protocols

The determination of the crystal structure of D-xylofuranose derivatives by X-ray crystallography involves several key steps, from crystal growth to structure solution and refinement. The following is a generalized protocol based on standard practices for small organic molecules.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. For carbohydrate derivatives, common crystallization techniques include:

- Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. Common solvents include methanol, ethanol, acetone, ethyl acetate, and water.
- Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution
 of the compound. It is particularly useful for sensitive molecules. The hanging drop and
 sitting drop methods are common variations.
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling is critical to obtain well-formed crystals.

X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

 Crystal Mounting: The crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures



(typically 100 K) to minimize radiation damage.

- Data Collection Strategy: A modern diffractometer equipped with a CCD or CMOS detector is used. A preliminary screening of the crystal is performed to determine the unit cell parameters and crystal quality. A data collection strategy is then devised to collect a complete and redundant dataset. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.
- Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections. This results in a file containing the unique reflection data.

Structure Solution and Refinement

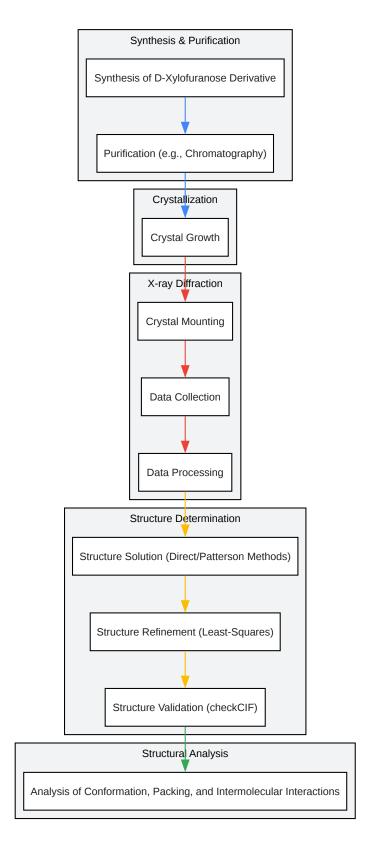
The processed diffraction data is used to solve and refine the crystal structure.

- Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR. This provides an initial model of the electron density and atomic positions.
- Structure Refinement: The initial model is refined against the experimental data using a
 least-squares minimization procedure, typically with software like SHELXL. This iterative
 process involves adjusting atomic coordinates, displacement parameters (isotropic or
 anisotropic), and other parameters to improve the agreement between the observed and
 calculated structure factors. Hydrogen atoms are often placed in calculated positions and
 refined using a riding model.
- Structure Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic quality. This includes checking for missed symmetry, unusual bond lengths and angles, and other potential errors.[3]

Logical Workflow for X-ray Crystallography of a D-Xylofuranose Derivative

The following diagram illustrates the typical workflow for determining the crystal structure of a D-xylofuranose derivative.





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A typical workflow for X-ray crystallography of a D-xylofuranose derivative.



This guide provides a foundational understanding of the X-ray crystallography of D-xylofuranose derivatives. For researchers and drug development professionals, a thorough analysis of the crystal structures of these compounds is an indispensable tool for understanding structure-activity relationships and for the design of new and improved therapeutic agents.

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